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Compound of Interest

Compound Name: Uridine 2',3',5'-tribenzoate

CAS No.: 1748-04-5

Cat. No.: B1295169

Get Quote

Part 1: Executive Summary & Chemical Identity
Uridine 2',3',5'-tribenzoate (CAS: 1748-04-5), also known as 2',3',5'-Tri-O-benzoyluridine

(TBU), is a critical lipophilic intermediate in nucleoside chemistry. Unlike its parent compound

uridine, which is highly water-soluble, TBU is hydrophobically modified with three benzoyl ester

groups. This modification inverts its solubility profile, making it soluble in organic solvents and

insoluble in aqueous media—a property exploited for purification and anhydrous chemical

modification (e.g., in the synthesis of Molnupiravir or 5-Fluorouracil prodrugs).
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Property Data Relevance to Solubility

CAS Registry 1748-04-5 Unique Identifier

Molecular Formula

C

H

N

O

High Carbon content increases

lipophilicity

Molecular Weight ~556.53 g/mol
Large molecule, slower

dissolution kinetics

Melting Point 142–143 °C

Indicates stable crystal lattice;

requires heat for dissolution in

marginal solvents

Appearance White Crystalline Solid
Crystalline form dictates need

for overcoming lattice energy

Part 2: Solubility Profile in Organic Solvents
The solubility of TBU is governed by the "like dissolves like" principle. The three phenyl rings

dominate the molecule's surface area, making it highly compatible with aromatic and

chlorinated solvents, while the ester linkages provide dipole-dipole interaction sites for polar

aprotic solvents.

Solvent Compatibility Table
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Solvent Class Specific Solvent Solubility Rating
Operational
Context

Chlorinated
Dichloromethane

(DCM)
Excellent

Primary solvent for

reactions and

extractions.

Chlorinated Chloroform Excellent

Alternative to DCM;

higher boiling point

allows for heated

dissolution.

Polar Aprotic DMSO / DMF High

Used for nucleophilic

substitution reactions;

difficult to remove.

Esters Ethyl Acetate Good (Warm)

Ideal for

recrystallization;

moderate solubility at

RT, high at reflux.

Alcohols Methanol / Ethanol Moderate (Hot)

Poor solubility at RT;

used as

recrystallization

solvents (often

mixed).

Ethers Diethyl Ether Low

Often used to wash

crystals or induce

precipitation.

Alkanes Hexanes / Pentane Insoluble

The primary anti-

solvent used to force

precipitation.

Aqueous Water / Buffers Insoluble

Allows for aqueous

washing to remove

salts/impurities

without product loss.
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Thermodynamic Mechanism
The dissolution of TBU involves breaking the intermolecular

stacking interactions between the benzoyl rings in the crystal lattice.

Chlorinated Solvents (DCM): Provide excellent dispersion forces and dipole interactions,

easily overcoming the lattice energy at room temperature.

Alkanes (Hexane): Lack the polarity to interact with the ester oxygens and cannot disrupt the

crystal lattice, resulting in phase separation (precipitation).

Alcohols (EtOH): At high temperatures, the entropy gain favors dissolution, but at low

temperatures, the hydrophobic effect dominates, causing TBU to crystallize out—making this

the basis for purification.

Part 3: Experimental Protocols
Protocol A: Recrystallization (Purification)
Objective: Purify crude TBU to remove unreacted benzoyl chloride or uridine by exploiting

differential solubility.

Reagents: Ethyl Acetate (Solvent), Petroleum Ether or Hexanes (Anti-solvent).

Dissolution: Transfer crude TBU (e.g., 10 g) into a round-bottom flask. Add Ethyl Acetate

(approx. 20–30 mL) and heat to reflux (77 °C) until the solid completely dissolves.

Note: If the solution is colored, add activated carbon, reflux for 5 mins, and hot-filter.

Cloud Point: Remove from heat. While still warm, slowly add Petroleum Ether (40–60°C) or

Hexanes dropwise with swirling. Stop immediately when a faint, persistent turbidity

(cloudiness) appears.

Crystallization: Re-heat slightly to clear the turbidity, then allow the flask to cool slowly to

room temperature undisturbed. Once at RT, place in a fridge (4 °C) for 2–4 hours.

Isolation: Filter the white crystals using a Buchner funnel. Wash the cake with cold

Hexane/Ethyl Acetate (4:1 ratio).
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Drying: Dry under high vacuum (<10 mbar) at 40 °C to remove trapped solvent.

Protocol B: Dissolution for Synthesis (Reaction Setup)
Objective: Prepare a homogeneous solution for downstream glycosylation or modification.

Reagents: Dichloromethane (DCM) or Acetonitrile.

Preparation: Ensure the TBU is dry (water interferes with many nucleoside reactions).

Solvation: Add TBU to DCM (concentration typically 0.1 M to 0.5 M).

Agitation: Stir at room temperature. The solid should dissolve within 5–10 minutes.

Troubleshooting: If dissolution is slow, mild sonication is more effective than heating for

DCM due to its low boiling point (40 °C).

Drying (In-situ): If strict anhydrous conditions are required, add activated 3Å or 4Å molecular

sieves to the DCM solution and let stand for 30 minutes before adding reagents.

Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the process

stage (Reaction vs. Purification).
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Figure 1: Solubility decision matrix for TBU processing. Green nodes indicate high solubility

solvents for dissolving; Yellow/Red nodes indicate purification systems.
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To cite this document: BenchChem. [Technical Guide: Solubility & Processing of Uridine
2',3',5'-Tribenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295169/docs#technical-guide-solubility-processing-
of-uridine-2-3-5-tribenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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